This compound (TCBZ-SO) is the key sulfoxide metabolite of triclabendazole, a benzimidazole derivative and the primary drug for treating human fascioliasis (liver fluke infection) [1] [2] [3]. It is believed to be more potent against the parasite than the parent drug itself [1] [2]. Its formation is a crucial step in the drug's activation, and it contributes significantly to the pharmacological effect and safety profile of triclabendazole-based treatments.
The table below summarizes key quantitative data for TCBZ-SO, which is essential for safety and risk assessment.
| Parameter | Value | Conditions / Notes | Source |
|---|---|---|---|
| Mean Peak Plasma Concentration (Cmax) | 38.6 μmol/L | Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3] | [3] |
| Time to Cmax (Tmax) | 4 hours post-dose | Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3] | [3] |
| Area Under Curve (AUC) | 386 μmol∙h/L | Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3] | [3] |
| Plasma Protein Binding | 98.4% | Highly bound to human plasma proteins [3] | [3] |
| Plasma Elimination Half-Life (t1/2) | 14 hours | In humans [3] | [3] |
| Effect on Cardiac Repolarization (ΔΔQTcF) | 9.2 ms (Therapeutic) 21.7 ms (Supratherapeutic) | Peak mean placebo-corrected change from baseline. Upper 90% CI exceeded 10 ms, indicating an effect cannot be excluded [1] | [1] | | CYP2C9 Inhibition (IC50) | 1.95 μM | In vitro assessment using human liver microsomes [4] | [4] | | CYP2C8 Inhibition (IC50) | 8.95 μM | In vitro assessment using human liver microsomes [4] | [4] | | CYP1A2 Inhibition (IC50) | 4.19 μM | In vitro assessment using human liver microsomes [4] | [4] | | CYP2C19 Inhibition (IC50) | 0.22 μM | In vitro assessment using human liver microsomes [4] | [4] |
The metabolic pathway of triclabendazole to its active and inactive metabolites is a two-step oxidation process, as shown in the diagram below.
Metabolic pathway of triclabendazole, highlighting the key enzymes involved in the formation of its sulfoxide and sulfone metabolites [3].
Triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism. Based on in vitro studies, the primary enzyme responsible for the formation of TCBZ-SO is CYP1A2, with minor contributions from other CYPs and flavin-containing monooxygenase (FMO) [3]. TCBZ-SO is then further oxidized to triclabendazole sulfone (TCBZ-SO2), primarily by the CYP2C9 enzyme [3]. Both TCBZ-SO and TCBZ-SO2 are highly protein-bound in plasma (>98%), which extends their half-life and activity within the host [2] [3].
A critical aspect of the safety profile is the drug-drug interaction (DDI) potential. An in vitro DDI study assessed the inhibition potential of TCBZ-SO against major cytochrome P450 enzymes using human liver microsomes [4]. The key findings are:
For researchers needing to replicate or understand the basis of the DDI data, the core methodology is summarized below [4]:
The table below summarizes the core technical data for triclabendazole sulfoxide:
| Property | Description |
|---|---|
| IUPAC Name | 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole [1] |
| Molecular Formula | C₁₄H₉Cl₃N₂O₂S [1] |
| Molecular Weight | 375.66 g/mol [1] |
| CAS Number | 100648-13-3 [2] [1] |
| Physical Form | White to off-white solid [1] |
| Solubility | Soluble in DMSO (100 mg/mL), ethanol, and acetone; water insoluble [1] |
| Mechanism of Action | Not fully elucidated; believed to involve disruption of microtubule formation by binding to beta-tubulin, leading to inhibition of protein synthesis and paralysis of the parasite [3] [4] |
| Primary Biological Role | Active metabolite of Triclabendazole; exhibits anti-parasite effects; inhibits membrane transporter ABCG2/BCRP [1] |
Multiple synthetic routes have been patented, focusing on efficiency and avoiding hazardous intermediates.
The following workflow is used to evaluate drug susceptibility in field isolates of Fasciola hepatica [4]:
This methodology helps identify resistance patterns and shows that susceptibility can be associated with geographic origin, season, and parasite morphometry [4].
This compound's embryotoxic potential has been characterized using specific in vitro models:
| Assay | Protocol Summary | Key Findings |
|---|---|---|
| Zebrafish Embryo Test (ZFET) & Preimplantation Whole Embryo Culture (preWEC) | Exposure of zebrafish embryos or rodent embryos during the preimplantation stage to TCBZ-SO for 24 hours [2] [8]. | TCBZ-SO caused significant embryolethality at low concentrations (Lowest Observed Adverse Effect Level = 10 µM). No teratogenic effects were observed [2] [8]. |
| Postimplantation Whole Embryo Culture (postWEC) | Exposure of rodent embryos during the organogenesis period to TCBZ-SO [2]. | TCBZ-SO showed no teratogenic potential at concentrations relevant to human therapeutic exposure [2]. |
Understanding the disposition and safety of TCBZ-SO is critical for its application.
| Parameter | Findings | Context |
|---|---|---|
| Plasma Concentration (Cmax) | ~38.6 µM after a 10 mg/kg dose [9] [8] | The main circulating compound; much higher than the parent drug. |
| Protein Binding | 98.4% in human plasma [3] | High degree of binding. |
| Plasma Half-life | ~14 hours [3] | Longer half-life than the parent triclabendazole (~8 hrs). |
| Cardiac Safety (QTc Prolongation) | A supratherapeutic dose (10 mg/kg bid for 3 days) resulted in a mean placebo-corrected QTcF change of 21.7 ms [9]. | Effect on cardiac repolarization cannot be excluded at high doses [9] [3]. |
| Developmental Toxicity | Embryolethal in preimplantation embryos at 10 µM, but not teratogenic during organogenesis at clinically relevant concentrations [2] [8]. | Suggests stage-specific embryotoxicity. |
When working with this compound, it is important to consider:
Triclabendazole sulfoxide is the primary active metabolite of the anthelmintic drug Triclabendazole. It is a benzimidazole derivative effective against trematode parasites like Fasciola hepatica [1].
Table 1: Pharmacological and Chemical Profile of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₁₄H₉Cl₃N₂O₂S [2] |
| Molecular Weight | 375.66 g/mol [2] |
| Melting Point | 190–194 °C [2] |
| Solubility | Soluble in ethanol, acetone; water-insoluble [2] |
| Primary Target | Fasciola hepatica β-tubulin, disrupting microtubule polymerization [1]. |
| Key Metabolites | Formed from parent drug Triclabendazole; further metabolized to Triclabendazole sulfone (inactive) [3] [1]. |
| Protein Binding | High (>98%) in human plasma [3]. |
| Elimination Half-life | ~14 hours (sulfoxide metabolite) [3]. |
Table 2: Key Pharmacokinetic Parameters of Triclabendazole and its Metabolites Data based on a single 10 mg/kg oral dose of Triclabendazole administered with a high-fat meal to patients with fascioliasis [3]
| Compound | Cmax (μmol/L) | AUC (μmol·h/L) | Tmax (hours) | Half-life (hours) |
|---|---|---|---|---|
| Triclabendazole | 1.16 | 5.72 | 3-4 | ~8 |
| This compound | 38.6 | 386 | 3-4 | ~14 |
| Triclabendazole Sulfone | 2.29 | 30.5 | Not specified | ~11 |
The efficacy of this compound involves specific binding to parasite structures and a potential resistance mechanism related to its metabolism.
Figure 1: Proposed Metabolic Activation and Mechanism of Action of this compound in Fasciola hepatica [3] [1] [4]
A 2004 comparative study investigated the metabolism of this compound in susceptible and resistant flukes [5].
A 2020 study provided evidence for another potential resistance mechanism, finding that flukes exposed to Triclabendazole and its metabolites released at least five times higher concentrations of extracellular vesicles (EVs) compared to controls. These EVs contained sequestered Triclabendazole and this compound, suggesting a role in removing the active drugs from the parasite's microenvironment [4].
A Chinese patent describes a synthesis method using 1,2,3-trichlorobenzene as a starting material to avoid expensive 2,3-dichlorophenol. The process involves condensation, hydrogenation, ring closure, methylation, and final oxidation to yield this compound with high purity [2].
In veterinary practice, this compound is administered orally. A recommended dose is 12 mg per kg of body weight for cattle, sheep, and goats [2]. A 2022 clinical trial in cattle confirmed that a single dose of Triclabendazole (12 mg/kg) resulted in 95.4% of cattle ceasing egg shedding at day 21 post-treatment, with an egg reduction rate of 99.8%, significantly outperforming albendazole [6].
The following table consolidates the available solubility information from the search results.
| Solvent | Solubility | Source / Context |
|---|---|---|
| Ethanol | Soluble | Patent description states it "is dissolved in ethanol and acetone" [1]. |
| Acetone | Soluble | Patent description states it "is dissolved in ethanol and acetone" [1]. |
| Water | Insoluble | Patent description states it "water insoluble" [1]. |
| Methanol | Slightly Soluble | Supplier data lists solubility as "Methanol (Slightly)" [2]. |
| Acetonitrile | Slightly Soluble | Supplier data lists solubility as "Acetonitrile (Slightly)" [2]. |
| DMSO | Soluble | Supplier product data sheet indicates solubility in DMSO [3]. |
While the search results do not contain detailed experimental protocols for solubility testing, they provide related methodologies and the compound's synthesis pathway.
One patent describes a multi-step synthesis starting from 1,2,3-trichlorobenzene, culminating in the oxidation of triclabendazole to form this compound [1]. The final step involves treating a reaction solution containing triclabendazole with hydrogen peroxide (5%-30%) at a low temperature (5°C–25°C) for 0.5 to 5 hours [1].
Synthesis pathway of this compound from a patented method [1].
Although not a solubility protocol, one study details a high-performance liquid chromatography (HPLC) method for simultaneous determination of triclabendazole and its metabolites (sulfoxide and sulphone) in bovine milk [4], which indicates the compound can be handled in acetonitrile solutions for analysis.
Since the search results lack quantitative solubility data, you may need to determine this experimentally. Here is a suggested workflow:
General workflow for experimental determination of drug solubility.
This protocol outlines a method suitable for large-scale industrial production of Triclabendazole sulfoxide, an anthelmintic veterinary drug. The key advantages of this route include the use of a cost-effective starting material, avoidance of sensitizing intermediates, high yield and purity, and reduced environmental impact [1].
The synthesis is a linear sequence involving four key stages: Phenoxide Formation, Nitro Reduction & Cyclization, Methylation, and Sulfoxidation. The following diagram illustrates the complete pathway from starting material to final product.
Step 1: Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
Step 2: Reduction and Cyclization to 5-Chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline
Step 3: Methylation to Triclabendazole
Step 4: Oxidation to this compound
The tables below summarize the key characteristics of the final product and the typical reaction conditions for the oxidation step.
Table 1: Characterization of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 100648-13-3 [2] |
| Molecular Formula | C₁₄H₉Cl₃N₂O₂S [1] [2] |
| Molecular Weight | 375.66 g/mol [1] [2] |
| Appearance | White to off-white powder [1] [2] |
| Melting Point | ~189°C (dec.) / 190-194°C [1] [2] |
| Solubility | Soluble in ethanol, acetone, DMSO; water insoluble [1] [2] |
Table 2: Key Reaction Conditions for Sulfoxidation (Step 4)
| Parameter | Condition |
|---|---|
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂), 5-30% [1] |
| Temperature | 5 - 25 °C [1] |
| Reaction Time | 0.5 - 5 hours [1] |
| Reaction pH | 3 - 4 (acidic) [1] |
| Reported Yield | 81.5% (overall process) [1] |
| Reported Purity | > 99% [1] |
Triclabendazole sulfoxide (TCBZ-SO) is the primary metabolite of the anthelmintic drug triclabendazole, belonging to the benzimidazole class of compounds. It demonstrates significant efficacy against both mature and immature stages of Fasciola hepatica and Fasciola gigantica in various ruminant species [1]. The development of robust HPLC analytical methods for TCBZ-SO is essential for pharmaceutical analysis, residue monitoring in food products, and pharmacokinetic studies. These application notes provide detailed methodologies for the analysis of TCBZ-SO across different matrices and applications.
TCBZ-SO (CAS RN: 100648-13-3) has the molecular formula C~14~H~9~Cl~3~N~2~O~2~S and a molecular weight of 375.66 g/mol [2]. It is described as a white to slightly brown crystalline powder with a melting point of approximately 189°C (with decomposition) [2]. The compound is also known by its chemical name: 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole [2] [1].
Direct HPLC separation of TCBZ-SO enantiomers has been achieved using polysaccharide-based chiral stationary phases, which is significant as enantiomers may exhibit different pharmacological activities [3] [4].
Table 1: Chiral HPLC Conditions for TCBZ-SO Enantiomer Separation
| Parameter | Chiralpak AS-H Column | Chiralpak IF-3 Column |
|---|---|---|
| Eluent Composition | n-hexane-2-propanol-trifluoroacetic acid (70:30:0.1, v/v/v) | Normal-phase and reversed-phase eluents evaluated |
| Column Temperature | 40°C | Various temperatures evaluated |
| Analysis Time | <15 minutes for semipreparative separation | - |
| Sample Loading | 12.5 mg racemic sample (semipreparative) | - |
| Column Dimensions | 1 cm I.D. (semipreparative) | - |
The absolute configuration assignment at the sulfur atom was determined through comparison of calculated and experimental chiroptical properties [4]. The isolated enantiomers were successfully transformed into water-soluble sodium salts through reaction with sodium hydroxide, potentially useful for developing enantiomerically pure anthelmintic formulations [4].
A robust method has been developed for the simultaneous determination of triclabendazole and its metabolites (sulfoxide and sulphone) in bovine milk [5].
Table 2: HPLC Conditions for Analysis of TCBZ-SO in Bovine Milk
| Parameter | Specification |
|---|---|
| Column | Capcell Pak C18 UG 120 (5 µm, 150×4.6 mm I.D.) |
| Mobile Phase | Acetonitrile-0.05 M ammonium acetate (50:50) |
| Flow Rate | 0.8 mL/min |
| Temperature | 40°C |
| Detection | UV at 295 nm |
| Sample Preparation | Homogenization with sodium sulfate anhydrous and acetonitrile, centrifugation, hexane wash, Bond Elut C18 cleanup |
| Recovery | 89.1-95.0% (mean, n=4) |
| RSD | 1.1-2.6% |
| Detection Limits | 0.004-0.006 µg/g in milk |
A rapid selective high-throughput LC-MS/MS method was developed and validated for determining TCBZ-SO concentrations in sheep plasma for bioequivalence studies [6]. This method offers high sensitivity and selectivity for pharmacokinetic applications.
An LC-MS/MS method was developed for the total determination of triclabendazole and its metabolites (including TCBZ-SO) in bovine tissues [7].
Table 3: LC-MS/MS Method for TCBZ-SO in Bovine Tissues
| Parameter | Specification |
|---|---|
| Sample Preparation | Digestion with hot NaOH, ethyl acetate extraction, defatting with n-hexane and acetonitrile, oxidation with H~2~O~2~ in ethanol/acetic acid |
| Cleanup | Strong cation exchange cartridge (Oasis MCX) |
| Oxidation Conditions | 16 hours at 90°C |
| Quantification | Keto-triclabendazole as marker residue |
| LOQ | 0.01 mg/kg |
| Recovery | 81-102% |
| Precision | <10% RSD |
| Applications | Muscle, fat, and liver tissues |
Materials and Reagents:
Procedure:
Materials and Reagents:
Procedure:
This compound analytical standards are commercially available with the following specifications:
Quality Control Measures:
Maximum Residue Limits (MRLs) have been established for triclabendazole and its metabolites in food products by various regulatory bodies including the Codex Alimentarius, EU, and Japanese regulations [7] [9]. The developed methods comply with these regulatory limits and are suitable for monitoring programs.
Common Issues and Solutions:
The HPLC methods presented herein provide reliable and reproducible approaches for the analysis of this compound across various matrices including pharmaceutical formulations, biological fluids, and food products. The chiral separation method enables the isolation of individual enantiomers for further pharmacological evaluation, while the residue methods support regulatory monitoring and food safety programs.
This compound (TCBZ-SO), chemically known as 5-chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole, represents a critical metabolite of the anthelmintic drug triclabendazole. This compound has emerged as a therapeutic entity in its own right, demonstrating enhanced efficacy against mature and immature stages of Fasciola hepatica and Fasciola gigantica in all ruminant species. With a molecular formula of C₁₄H₉Cl₃N₂O₂S and a molecular weight of 375.66 g/mol, TCBZ-SO exhibits superior bioavailability and reduced side effects compared to its parent compound, as it bypasses the need for in vivo oxidation that can cause hepatic stress in animals [1] [2].
The significance of TCBZ-SO in pharmaceutical development stems from its direct anthelmintic action, which provides faster onset of activity compared to triclabendazole. Recent studies have revealed that TCBZ-SO inhibits membrane transporter ABCG2/BCRP, contributing to its anti-parasite effects [3]. Additionally, developmental toxicity assessments have demonstrated that while TCBZ-SO shows no teratogenic potential, it does exhibit stage-dependent embryolethality at high concentrations during preimplantation periods, highlighting the importance of precise dosing controls [4]. For pharmaceutical manufacturers and researchers, achieving high purity TCBZ-SO is essential not only for efficacy but also for safety, particularly given its intended use in food-producing animals and potential human pharmaceutical applications.
The synthesis of this compound has evolved significantly, with modern approaches focusing on improved safety, reduced environmental impact, and enhanced efficiency compared to traditional methods. Early synthetic routes relied heavily on 2,3-dichlorophenol—a compound with strong sensitization properties and high cost—presenting significant challenges for industrial-scale production [1] [5]. Contemporary methodologies have overcome these limitations through innovative substrate selection and reaction engineering.
The most significant advancement in TCBZ-SO synthesis involves using inexpensive 1,2,3-trichlorobenzene as a starting material, which is hydrolyzed in situ to generate the required phenoxide intermediate. This approach eliminates the handling of free 2,3-dichlorophenol, thereby improving operator safety and reducing environmental contamination [1]. The synthetic pathway comprises three critical stages: (1) nucleophilic aromatic substitution to form the nitroaniline intermediate, (2) reduction and ring-closure to construct the benzimidazole core, and (3) methylation followed by selective oxidation to yield the target sulfoxide. This route achieves an overall yield of 81.5% with purity exceeding 99%, making it suitable for industrial application [1] [5].
Table 1: Comparison of Synthetic Approaches for this compound
| Parameter | Traditional Route | Improved Patent Method |
|---|---|---|
| Starting Material | 2,3-Dichlorophenol (expensive, strong sensitizer) | 1,2,3-Trichlorobenzene (inexpensive, safer) |
| Key Reduction Step | Iron powder (generates iron mud, environmental concerns) | Catalytic hydrogen transfer with hydrazine hydrate (cleaner process) |
| Oxidation Approach | Separate isolation steps | One-pot reaction after methylation |
| Overall Yield | Not specified | 81.5% |
| Purity | Not specified | >99% |
| Environmental Impact | High (iron mud disposal, phenol contamination) | Low (no problematic waste streams) |
The synthesis of high-purity TCBZ-SO requires careful control of reaction parameters at each stage. In the initial etherification step, 1,2,3-trichlorobenzene reacts with concentrated potassium hydroxide (50-65%) under reflux conditions for 6-7 hours, followed by addition of 4,5-dichloro-2-nitroaniline, xylene, and phase-transfer catalyst TBAB. The reaction proceeds at 120-180°C for 7-8 hours, with precise temperature control being critical to maximize yield and minimize by-product formation [1].
The subsequent reduction and ring-closure sequence employs catalytic hydrogen transfer using Raney nickel or palladium carbon with hydrazine hydrate as a hydrogen donor in 75-80% ethanol solution at 50-90°C. This represents a significant improvement over traditional iron powder reduction, which generated substantial iron mud waste [1] [5]. The final methylation-oxidation sequence involves reaction with methyl sulfate in methanol at 0-25°C, followed by direct oxidation without intermediate isolation. The oxidation is performed with 5-30% hydrogen peroxide at pH 3-4 and 5-25°C for 0.5-5 hours, with careful control of these parameters essential to prevent over-oxidation to the sulfone derivative [1].
Table 2: Critical Reaction Parameters for TCBZ-SO Synthesis
| Reaction Step | Temperature Range | Key Reagents | Reaction Time | Yield |
|---|---|---|---|---|
| Etherification | 120-180°C | 1,2,3-trichlorobenzene, KOH, TBAB | 7-8 hours | Not specified |
| Reduction & Cyclization | 50-90°C | Raney Ni/Pd-C, hydrazine hydrate, CS₂ | 3-5 hours | Not specified |
| Methylation & Oxidation | 0-25°C | Methyl sulfate, H₂O₂, pH 3-4 | 0.5-5 hours | 81.5% overall |
High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for assessing this compound purity and quantifying impurities. According to pharmacopeial standards, HPLC methods for TCBZ-SO should achieve baseline separation from related substances, particularly triclabendazole, triclabendazole sulfone, and process intermediates. The analytical characterization typically uses HPLC with UV detection for assay and related-substance profiling, combined with mass spectrometry for impurity identification [6].
Quality specifications for this compound as an active pharmaceutical ingredient include an assay requirement of 98.0% to 102.0% by HPLC, with stringent controls on related compounds. The typical impurity profile allows this compound up to 0.50%, triclabendazole sulfone up to 0.50%, any single known impurity not greater than 0.30%, any unidentified impurity not greater than 0.10%, and total impurities not exceeding 1.0% [6]. Residual solvents and elemental impurities are controlled per ICH Q3C and Q3D guidelines, respectively, with final acceptance criteria defined in the product master file and regulatory dossier.
Recent advancements in TCBZ-SO analysis include the development of spectrofluorimetric methods that offer enhanced sensitivity for trace analysis. These methods are based on the reaction of TCBZ-SO with Eosin-Y in acidic medium, targeting the tertiary amino groups to generate an orange-red ion pair complex. The resulting complex exhibits strong fluorescence quenching measurable at λₑₓ 470 nm and λₑₘ 555 nm, with a lower detection limit of 67 ng/mL and quantitation limit of 202 ng/mL [7].
For method optimization, pH plays a critical role in complex formation, with acetate buffer pH 3.0 providing maximum response for spectrofluorimetric detection. The method follows linearity in the range of 100-1500 ng/mL, making it suitable for quantification of TCBZ-SO in various matrices, including pharmaceutical wastewater [7]. Additionally, spectrophotometric measurement of the Eosin-Y complex can be performed at 547 nm, with a linear range of 1500-10,000 ng/mL, though with higher detection limits (LOD 191 ng/mL, LOQ 579 ng/mL) compared to the spectrofluorimetric approach [7].
Materials:
Procedure:
Note: This method avoids isolation of hazardous 2,3-dichlorophenol, enhancing operator safety [1] [5].
Materials:
Procedure:
Note: The catalytic hydrogen transfer approach eliminates iron mud waste associated with traditional iron powder reduction [1].
Materials:
Procedure:
Critical Considerations:
Figure 1: Synthetic Workflow for this compound Production
The purification of this compound represents a critical processing step to achieve the required pharmaceutical purity. The crude product obtained after oxidation typically contains residual impurities including starting materials, over-oxidized sulfone, and isomeric by-products. Recrystallization from ethanol-acetone mixtures (typically 2:1 to 1:1 ratio) effectively removes these impurities while maximizing recovery [1]. The crystallization process should be carefully controlled with gradual cooling from elevated temperature to room temperature, followed by optional cooling to 0-5°C to maximize yield.
For laboratory-scale purification, chromatographic methods using silica gel with eluents such as dichloromethane-methanol mixtures (95:5 to 90:10) can effectively separate TCBZ-SO from structurally similar impurities. However, this approach may be impractical for industrial-scale production due to cost and efficiency considerations. The final purified product typically appears as a white to off-white crystalline powder with a characteristic melting point of approximately 189°C (with decomposition) [8]. After purification, the product should be dried under reduced pressure (40-60°C) to constant weight, with care taken to avoid excessive heating that may promote decomposition.
Rigorous quality control is essential for ensuring the safety and efficacy of this compound as a pharmaceutical ingredient. Comprehensive specification limits should be established in accordance with ICH guidelines, with particular attention to related substances that may impact product quality. The impurity profile of TCBZ-SO should be carefully controlled with the following typical limits: this compound (not applicable as it is the main component), triclabendazole sulfone (≤0.50%), any single known impurity (≤0.30%), any unidentified impurity (≤0.10%), and total impurities (≤1.0%) [6].
Additional quality parameters include loss on drying (not more than 0.5%), water content (under 0.5%), and residual solvent limits established per ICH Q3C guidelines. Heavy metal content should typically be below 20 parts per million, as determined by ICP-MS or other suitable techniques. For reference standards, higher purity levels are required, with commercial standards offering 98.0+% purity as determined by quantitative NMR and HPLC [8]. These reference materials are essential for accurate quantification and method validation during quality control testing.
Table 3: Quality Control Specifications for this compound
| Quality Parameter | Test Method | Specification Limit |
|---|---|---|
| Identification | HPLC, FTIR | Must match reference standard |
| Assay | HPLC | 98.0-102.0% |
| Related Substances | ||
| - Triclabendazole sulfone | HPLC | ≤0.50% |
| - Any single known impurity | HPLC | ≤0.30% |
| - Any unidentified impurity | HPLC | ≤0.10% |
| - Total impurities | HPLC | ≤1.0% |
| Loss on Drying | Gravimetric | ≤0.5% |
| Residual Solvents | GC | Complies with ICH Q3C |
| Heavy Metals | ICP-MS | ≤20 ppm |
Beyond routine quality control, comprehensive characterization of this compound should include advanced analytical techniques to fully elucidate the molecular structure and confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with digital reference materials available for comparison on platforms such as ChemisTwin [2]. Both ¹H and ¹³C NMR spectra should be obtained and compared against reference data to verify the molecular structure.
Mass spectrometric analysis using LC-MS or HRMS confirms the molecular weight and fragmentation pattern, with the protonated molecular ion [M+H]+ expected at m/z 376.65 for C₁₄H₁₀Cl₃N₂O₂S. Thermal analysis techniques including DSC and TGA provide information about melting behavior, decomposition characteristics, and hydrate/solvate formation, with the melting point typically observed around 189°C (with decomposition) [8]. For comprehensive polymorph screening, X-ray powder diffraction should be performed to identify crystalline forms that may impact solubility and stability.
Proper storage conditions are critical for maintaining the stability and purity of this compound. The compound should be stored in well-closed containers, protected from light, at controlled room temperature or under refrigeration. Commercial standards recommend storage at 2-10°C to ensure long-term stability [8]. Under these conditions, TCBZ-SO typically exhibits excellent stability, with appropriate packaging and storage.
Stability studies should be conducted according to ICH guidelines to establish retest dates or shelf life for the bulk material. Accelerated stability testing at 40°C/75% relative humidity can provide supporting data for recommended storage conditions. The product should be periodically monitored for increases in impurity levels, particularly the sulfone derivative resulting from oxidation, as well as for changes in appearance, assay value, and other critical quality attributes. For laboratory use, stock solutions prepared in DMSO (100 mg/mL) can be stored at -20°C for one month or at -80°C for six months, with avoidance of repeated freeze-thaw cycles to prevent degradation [3].
The synthesis and purification of high-purity this compound requires careful attention to synthetic methodology, purification techniques, and analytical controls. The improved synthetic route utilizing 1,2,3-trichlorobenzene as a starting material provides significant advantages over traditional approaches, including enhanced safety, reduced environmental impact, and excellent yield and purity. Implementation of the protocols described in this document will enable researchers and pharmaceutical developers to consistently produce TCBZ-SO meeting the stringent quality requirements for pharmaceutical applications.
Ongoing development efforts continue to focus on process optimization, particularly in the areas of catalytic systems for the reduction step and crystallization control for enhanced polymorph purity. As analytical technologies advance, implementation of process analytical technology (PAT) and continuous manufacturing approaches may offer additional opportunities for quality improvement and manufacturing efficiency. Through adherence to these well-defined protocols and quality standards, researchers can ensure the consistent production of high-purity this compound suitable for both pharmaceutical development and research applications.
This protocol is adapted from established methods for evaluating drug efficacy against juvenile and adult liver flukes, utilizing parasite motility as a key viability indicator [1].
| Motility Score | Description of Fluke Motility & Viability |
|---|---|
| 4 (Normal) | Rapid, spontaneous gliding movement. |
| 3 (High) | Slower but consistent movement, often stimulated by physical prodding. |
| 2 (Moderate) | Only movement of the anterior or posterior end upon stimulation. |
| 1 (Low) | Minimal, sporadic movement of oral or ventral suckers only. |
| 0 (Dead) | Complete absence of movement; fluke is considered dead. |
For a comprehensive investigation, you can integrate the basic motility assay with advanced genetic and transcriptional analyses.
The following table summarizes quantitative data and conditions from recent studies to guide your experimental design.
| Parameter | Details & Quantitative Data |
|---|---|
| TCBZ-SO Source | Commercially available, or generated via in vitro metabolism of triclabendazole [1] [2]. |
| Reported Efficacy (Monotherapy) | In vivo ED₅₀ of TCBZ against adult F. hepatica in rats was 2.7 mg/kg, significantly more potent than other peroxides [1]. |
| Drug Combination Effects | Synergistic effects on adult worm burden with TCBZ (2.5 mg/kg) + artesunate/artemether. Antagonism observed at lower TCBZ doses (1.25 mg/kg) with artemisinins [1]. |
| Resistance Marker Identification | A panel of 30 SNPs can differentiate TCBZ-sensitive (TCBZ-S) and TCBZ-resistant (TCBZ-R) parasites with ≥75% accuracy [2]. |
| Transcriptomic Analysis | Post-assay, RNA sequencing of TCBZ-S vs. TCBZ-R flukes reveals differential expression in microtubule-related genes and the EGFR-PI3K-mTOR-S6K signaling pathway [2]. |
For a robust analysis of resistance, you can follow this multi-step workflow that combines phenotypic and genotypic assessments. The diagram below outlines the key stages.
The precise mechanism of TCBZ-SO is not fully elucidated, but current evidence points to key cellular targets. The diagram below synthesizes the proposed mechanism of action and emerging resistance pathways from recent genomic studies.
The following table summarizes two validated chromatographic methods for the simultaneous analysis of triclabendazole (TCBZ) and levamisole, though neither is a GC method [1].
| Parameter | HPLC-PDA Method | TLC-Densitometry Method |
|---|---|---|
| Analyte | Levamisole & Triclabendazole | Levamisole & Triclabendazole |
| Stationary Phase | Hypersil BDS C18 (4.6 × 150 mm, 5 µm) | Pre-coated silica gel 60 F254 aluminium plates |
| Mobile Phase | Acetonitrile + 0.03 M KH₂PO₄ buffer (pH not specified) (70:30, v/v) | Ethyl acetate + Hexane + Methanol + Ammonia (69:15:15:1, v/v) |
| Flow Rate | 1.0 mL/min | Not applicable |
| Detection Wavelength | 215 nm | 215 nm |
| Linearity Range | Levamisole: 3.75–37.5 mg/L Triclabendazole: 6–60 mg/L | 2–14 µg/spot (for both compounds) |
The experimental data confirms that This compound is an active metabolite of triclabendazole and is effective against liver flukes [2]. One supplier lists it as suitable for GC analysis, but provides no detailed application notes or protocols [2].
The developed HPLC and TLC methods were validated according to International Council for Harmonisation (ICH) guidelines [1]. The workflow for this process, from sample preparation to green assessment, is outlined below.
Here are the specific experimental procedures for the two published methods:
1. HPLC-PDA Protocol [1]
2. TLC-Densitometry Protocol [1]
This protocol outlines a robust quantitative method for determining TCBZ and its metabolites, including TCBZ-SO, in bovine tissues. The method involves a hydrolysis step to release protein-bound residues, followed by oxidation of all metabolites to a single marker compound, keto-TCBZ, for simplified analysis [1] [2].
1. Sample Preparation Workflow The sample preparation is designed to comprehensively extract total residual TCBZ components.
| Step | Procedure | Key Parameters & Reagents |
|---|---|---|
| 1. Hydrolysis | Digest tissue sample with sodium hydroxide. | Conditions: 90°C for 16 hours [2]. Reagent: 2 M NaOH [1]. |
| 2. Extraction | Acidify hydrolyzate and extract target compounds with an organic solvent. | Acidification: HCl. Solvent: Ethyl Acetate [1] [2]. |
| 3. Defatting | Partition the extract between n-hexane and acetonitrile. | Removes lipids; target compounds partition into the acetonitrile layer [2]. |
| 4. Oxidation | Convert TCBZ and its metabolites to keto-TCBZ. | Oxidizing Agent: Hydrogen peroxide (H₂O₂). Solvent System: Ethanol/Acetic Acid [1] [2]. |
| 5. Clean-up | Purify the oxidized sample using solid-phase extraction (SPE). | SPE Cartridge: Strong Cation Exchange (Oasis MCX) [2]. |
| 6. Analysis | Analyze the final extract via LC-MS/MS. |
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Specification |
|---|---|
| Analytical Column | Gemini NX-C18 [3] (Alternative: Gemini NX-C18 for plasma analysis). |
| Mobile Phase | Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile [3]. |
| Flow Rate | 0.6 mL/min [3]. |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode [3]. |
| MS Detection | Multiple Reaction Monitoring (MRM). Transition for TCBZ-SO: m/z 360.10 → 376.97 [3]. |
3. Method Validation Data (Bovine Tissues) This method has been rigorously validated for muscle, fat, and liver tissues [1] [2].
| Validation Parameter | Performance |
|---|---|
| Linear Range | 1–100 μg/mL for plasma [3]; Method is suitable from 0.01 mg/kg up to regulatory MRLs in tissues [2]. |
| Precision (CV) | < 8.9% (within-run and between-run) [3]. |
| Accuracy (Bias) | < 8.9% [3]. |
| Recovery | 81–102% for tissues [2]. |
| Limit of Quantification (LOQ) | 0.01 mg/kg for tissues [2]. |
This method is optimized for high-throughput pharmacokinetic and bioequivalence studies in sheep.
| Category | Specification |
|---|---|
| Sample Volume | Sheep plasma [3]. |
| Sample Processing | Protein precipitation with acetonitrile [3]. |
| Internal Standard | Fenbendazole [3]. |
| LC Column | Gemini NX-C18 (4.6 x 150 mm, 5 μm) [3]. |
| Mobile Phase | Gradient of 0.1% Formic Acid in Acetonitrile vs. 0.1% Formic Acid in Water [3]. |
| Flow Rate | 0.6 mL/min [3]. |
| Ionization & MRM | ESI+; TCBZ-SO: m/z 360.10 → 376.97 [3]. |
| Linearity | 1–100 μg/mL (r > 0.9939) [3]. |
| Precision (CV) | < 8.9% [3]. |
| Accuracy (Bias) | < 8.9% [3]. |
Mass spectrometry techniques are also being used in cutting-edge research to understand how TCBZ and its metabolites work within the liver fluke Fasciola hepatica.
1. Mass Spectrometry Imaging (MSI)
2. Metabolite Sequestration Studies
The following diagram illustrates the core experimental workflow for the LC-MS/MS analysis of TCBZ-SO in tissue and plasma samples.
When implementing these methods, consider the following:
I hope these detailed application notes provide a solid foundation for your research and development work. Should you require further clarification on any of the protocols, please feel free to ask.
Triclabendazole (TCB) is a halogenated benzimidazole anthelmintic widely used to treat and prevent liver fluke infections in ruminants caused by Fasciola hepatica and F. gigantica. Unlike other anthelmintics that primarily target mature parasites, TCB demonstrates potent efficacy against both mature and early immature stages of liver fluke in cattle, goats, and sheep [1].
TCB itself is a prodrug that undergoes metabolic activation in the liver. After oral administration to ruminants, it is rapidly oxidized by liver enzymes to form two main metabolites: This compound (TCB-SO) and triclabendazole sulfone (TCB-SO₂), with keto-triclabendazole (keto-TCB) also identified as a significant metabolite [1] [2]. TCB-SO is particularly important as it exhibits superior bioavailability and potent anthelmintic activity without requiring oxidation within the animal body, thereby reducing potential hepatotoxic side effects associated with the metabolic activation of TCB [3].
The synthesis of this compound follows a multi-step pathway beginning with 1,2,3-trichlorobenzene, which offers advantages over traditional routes using expensive and strongly sensitizing 2,3-dichlorophenol [3] [4].
In a reactor, 1,2,3-trichlorobenzene is combined with 50-65% potassium hydroxide alkaline solution and refluxed for 6-7 hours. Subsequently, 4,5-bis-chloro-2-nitroaniline, xylene, and phase-transfer catalyst TBAB are added, and the reaction continues for 7-8 hours at 120-180°C. The mixture is slowly cooled to room temperature with agitation, yielding brown crystals that are filtered, washed with freezing xylene, neutralized, and dried [3].
The nitroaniline intermediate from step 1 is dissolved in 75-80% ethanol solution. Under catalytic hydrogenation using Raney nickel or palladium carbon with hydrazine hydrate as hydrogen donor at 50-90°C, it is reduced to 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine. Without separation, potassium hydroxide and carbon disulfide are directly added to perform ring-closure reaction at 60-80°C, yielding 5-chloro-6-(2,3-dichlorophenoxy)-2-mercaptobenzimidazole [3].
The benzimidazole intermediate reacts with methyl sulfate and potassium hydroxide in methanol at 0-25°C to generate triclabendazole. The reaction solution pH is adjusted to 3-4 with dilute sulfuric acid, followed by dropwise addition of 5-30% hydrogen peroxide to oxidize triclabendazole to this compound, which precipitates from solution. The reaction proceeds for 0.5-5 hours at 5-25°C [3].
The following diagram illustrates the complete metabolic pathway and synthetic oxidation process:
Reaction Setup: Dissolve triclabendazole in methanol to create a 0.1-0.5 M solution. Add potassium hydroxide to maintain basic conditions during the initial reaction phase [3].
pH Adjustment: After triclabendazole formation, adjust the reaction solution to pH 3-4 using dilute sulfuric acid. This acidic environment optimizes the subsequent oxidation reaction [3].
Oxidation Reaction: Slowly add 5-30% hydrogen peroxide solution dropwise to the reaction mixture with continuous agitation. Maintain the temperature between 5-25°C to control reaction rate and prevent over-oxidation [3].
Reaction Monitoring: Continue the reaction for 0.5-5 hours, monitoring progress by LC-MS/MS or TLC until triclabendazole consumption plateaus [3].
Product Isolation: After reaction completion, this compound precipitates from solution. Collect the solid product by filtration [3].
Purification: Wash the filtered solid with cold methanol or ethanol to remove residual hydrogen peroxide and byproducts [3].
Drying: Dry the purified this compound under vacuum at moderate temperature (40-50°C) until constant weight is achieved [3].
For tissue residue analysis, the following procedure is recommended:
Hydrolysis: Digest 2 g of homogenized tissue sample with 10 mL of 2 M sodium hydroxide at 90°C for 16 hours to release bound residues [5].
Extraction: Extract the hydrolyzed sample with 20 mL of ethyl acetate by vigorous shaking for 10 minutes and centrifugation at 3000 × g for 5 minutes [5].
Defatting: Perform liquid-liquid partitioning by adding 10 mL of n-hexane to the extract, mixing thoroughly, and discarding the hexane layer [5].
Oxidation: Add 1 mL of 30% hydrogen peroxide in a mixture of ethanol and acetic acid (4:1, v/v) to the purified extract and incubate at 90°C for 16 hours to convert all TCB metabolites to keto-TCB [5].
Cleanup: Purify the reaction mixture using a strong cation exchange cartridge (Oasis MCX), eluting with 5% ammonia in methanol [5].
Table 1: Optimization Conditions for Hydrogen Peroxide Oxidation of Triclabendazole to this compound
| Parameter | Optimal Range | Effect of Variation | Reference |
|---|---|---|---|
| Hydrogen peroxide concentration | 5-30% | Lower concentrations yield incomplete oxidation; higher concentrations increase sulfone formation | [3] |
| Reaction temperature | 5-25°C | Higher temperatures increase reaction rate but may promote over-oxidation to sulfone | [3] |
| Reaction time | 0.5-5 hours | Shorter times yield incomplete conversion; longer times increase sulfone impurity | [3] |
| pH | 3-4 | Outside this range, yield decreases significantly | [3] |
Table 2: Analytical Performance of LC-MS/MS Method for Triclabendazole Metabolites
| Analyte | Recovery (%) | Precision (RSD%) | LOQ (mg/kg) | Key SRM Transitions |
|---|---|---|---|---|
| This compound | 81-102 | <10 | 0.01 | 359.0→344.9; 359.0→273.0 [5] |
| Keto-triclabendazole | 81-102 | <10 | 0.01 | 353.0→309.0; 353.0→273.0 [5] |
| Triclabendazole sulfone | 81-102 | <10 | 0.01 | 375.0→360.0; 375.0→300.0 [5] |
Controlling Over-oxidation: The formation of triclabendazole sulfone as an impurity should be monitored and controlled. The patent method reports sulfone content of less than 0.1% when following optimal conditions [3].
Reaction Monitoring: Regular sampling and LC-MS analysis during the oxidation reaction helps prevent over-oxidation. The reaction should be terminated when TCB-SO yield peaks.
Temperature Control: Maintaining temperature below 25°C is critical to prevent decomposition and minimize byproduct formation [3].
Hydrogen Peroxide Stability: Fresh hydrogen peroxide solutions should be used as it decomposes over time, particularly in non-carbonate electrolytes [6].
The hydrogen peroxide oxidation method for producing this compound has significant applications:
Veterinary Pharmaceutical Manufacturing: Direct production of the active metabolite for formulation into veterinary drugs with improved bioavailability and reduced side effects [3].
Residue Monitoring: Regulatory compliance testing in edible tissues according to Codex Alimentarius, EU, and Japanese MRLs [1] [5].
Research Tool: TCB-SO serves as a reference standard in metabolic studies and resistance monitoring programs [1].
The developed protocol offers advantages including high yield (81.5%), excellent purity (>99%), avoidance of strong sensitizing reagents, and suitability for industrial scale production [3].
This compound is the primary pharmacologically active metabolite of triclabendazole, a benzimidazole derivative with significant importance in both veterinary and human medicine. Unlike the parent compound triclabendazole which requires metabolic activation in the liver, this compound demonstrates immediate anthelmintic activity upon administration, resulting in faster onset of action and reduced hepatic side effects [1]. The molecular structure features a benzimidazole core with chlorine substitutions and a critical sulfoxide group that enhances its bioavailability and target binding affinity. Recent research has revealed that this compound also exhibits promising anticancer properties through inhibition of PKM2 nuclear translocation and modulation of cellular glycolysis pathways [2], expanding its potential therapeutic applications beyond antiparasitic use.
The growing importance of this compound in pharmaceutical manufacturing is driven by two key factors: the escalating global challenge of triclabendazole resistance in parasite populations [3], and the compound's enhanced bioavailability profile compared to its parent drug. Manufacturing this active metabolite directly allows for more consistent dosing and potentially improved therapeutic outcomes in both veterinary and human applications, particularly for the treatment of fascioliasis (liver fluke infection), which affects millions of livestock and humans annually worldwide.
The direct oxidation pathway represents the most efficient industrial approach for this compound production, utilizing triclabendazole as the starting material. This method employs vanadium pentoxide (V₂O₅) as a catalyst and hydrogen peroxide as the primary oxidant in methanol solvent systems [4]. The detailed protocol begins with charging a 500L reaction vessel with 40kg (0.11kmol) of triclabendazole and 400L of methanol, followed by stirring and heating to 40-45°C until complete dissolution occurs. The solution is then cooled to 20-25°C before adding 0.2kg of vanadium pentoxide catalyst [4].
The oxidation reaction proceeds with dropwise addition of 15.7kg (0.138kmol) of 30% w/w hydrogen peroxide over 30 minutes while maintaining the temperature at 20-25°C. The reaction mixture is held at this temperature with continuous stirring until crystallization is observed (typically 2-4 hours). To terminate the reaction and eliminate excess peroxide, 10kg (0.080kmol) of sodium sulfite is added, followed by 30 minutes of stirring. The mixture is then diluted with 100L of water and cooled to 10-20°C before filtration to recover the this compound wet cake [4].
Purification involves dissolving the wet product in 300L of acetone at reflux temperature for 30 minutes, followed by hot filtration at 45-50°C to remove the vanadium pentoxide catalyst. The filtrate is concentrated by distillation until white crystals precipitate, after which 130L of methanol is added, and the solution is refluxed for 1 hour. Final crystallization occurs by cooling to 15-20°C, followed by filtration and drying at 90°C to yield pure this compound with HPLC purity exceeding 97.8% and sulfone impurity content below 1.2% [4].
For manufacturers requiring a complete synthesis pathway from basic raw materials, the multi-step approach starting from 1,2,3-trichlorobenzene provides an economical alternative that avoids the use of expensive and sensitizing 2,3-dichlorophenol [1]. The first step involves the preparation of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, where 1,2,3-trichlorobenzene is reacted with 50-65% potassium hydroxide solution under reflux for 6-7 hours. To this mixture, 4,5-dichloro-2-nitroaniline, xylene, and phase-transfer catalyst TBAB (tetrabutylammonium bromide) are added, and the reaction continues at 120-180°C for 7-8 hours [1].
The reduction and cyclization steps transform the nitro intermediate into the benzimidazole core structure. The nitro compound is dissolved in 75-80% ethanol and subjected to catalytic hydrogen transfer reaction using Raney nickel or palladium carbon as catalyst and hydrazine hydrate as hydrogen donor at 50-90°C [1]. After reaction completion and catalyst removal by filtration, potassium hydroxide and carbon disulfide are added directly to the reaction mixture without intermediate isolation to facilitate ring closure at 60-80°C, yielding 5-chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline [1].
The final stages involve methylation and selective oxidation. The benzimidazole thiol undergoes reaction with methyl sulfate in methanol in the presence of potassium hydroxide at 0-25°C to form triclabendazole. Without isolation, the reaction solution is acidified to pH 3-4 using dilute sulfuric acid, followed by addition of 5-30% hydrogen peroxide. The oxidation reaction proceeds for 0.5-5 hours at 5-25°C, yielding high-purity this compound with overall yields of 81.5% and purity exceeding 99%, with sulfone impurities maintained below 0.1% [1].
Figure 1: Industrial production workflow for this compound showing two primary synthetic routes with key reaction conditions and outcomes
For routine quality control in industrial production settings, the spectrophotometric method using Eosin-Y provides a robust, straightforward analytical approach. The procedure begins with preparation of standard this compound stock solution (1.0 mg/mL) in methanol. Appropriate volumes of the standard stock solution are transferred to 10mL volumetric flasks to cover the concentration range of 1,500-10,000 ng/mL [5]. To each flask, 1.5mL of 5×10⁻³ M Eosin-Y solution and 1mL of acetate buffer (pH 2.5) are added sequentially. The reaction mixtures are diluted to volume with deionized water and mixed thoroughly [5]. The absorbance is measured at 547nm against a reagent blank, and the calibration plot is constructed by plotting absorbance values versus the final drug concentrations. This method demonstrates a lower detection limit of 191 ng/mL and quantitation limit of 579 ng/mL for this compound, with comprehensive validation according to ICH requirements for linearity, accuracy, precision, specificity, and robustness [5].
For enhanced sensitivity in impurity profiling and metabolic studies, the spectrofluorimetric method offers superior detection capabilities. The analytical procedure follows similar preparation steps as the spectrophotometric method, with modifications to optimize fluorescence detection. Standard solutions are prepared in methanol at a concentration of 100.0 μg/mL, with working solutions obtained by further dilution [5]. For the assay, appropriate volumes are placed in 10mL volumetric flasks, followed by addition of 1mL of 5×10⁻³ M Eosin-Y and 3mL of acetate buffer (pH 3.0). After dilution to volume with deionized water, the fluorescence intensity is measured at emission wavelength 555nm following excitation at 470nm [5]. The method validation demonstrates a linear range of 100-1,500 ng/mL for this compound, with significantly improved detection sensitivity showing a lower detection limit of 67 ng/mL and quantitation limit of 202 ng/mL. This enhanced sensitivity makes the method particularly suitable for detecting low-level impurities and degradation products in pharmaceutical formulations [5].
| Parameter | Spectrophotometric Method | Spectrofluorimetric Method |
|---|---|---|
| Detection Principle | Ion-pair complex formation with Eosin-Y | Fluorescence quenching of Eosin-Y complex |
| Analytical Wavelength | 547 nm | λex 470 nm / λem 555 nm |
| Linear Range | 1,500-10,000 ng/mL | 100-1,500 ng/mL |
| LOD | 191 ng/mL | 67 ng/mL |
| LOQ | 579 ng/mL | 202 ng/mL |
| Buffer pH | 2.5 (acetate buffer) | 3.0 (acetate buffer) |
| Eosin-Y Volume | 1.5 mL of 5×10⁻³ M | 1.0 mL of 5×10⁻³ M |
| Application Context | Routine quality control, batch testing | Impurity profiling, metabolic studies |
Recent investigations have revealed that this compound exhibits significant antiproliferative activity against lung cancer cells through modulation of metabolic pathways. The compound effectively inhibits nuclear translocation of pyruvate kinase M2 (PKM2), a key glycolytic enzyme with important non-canonical functions in cancer progression [2]. This inhibition occurs through enhanced interaction between PKM2 and histone deacetylase 6 (HDAC6), leading to deacetylation of PKM2 and subsequent blockade of its nuclear localization [2]. In the nucleus, PKM2 normally functions as a transcriptional coactivator of hypoxia-inducible factor-1 (HIF-1α) and β-catenin, regulating the expression of glycolytic enzymes including GLUT1, LDHA, PDK1, and HK1 [2].
The downstream effects of this compound-mediated PKM2 inhibition include significant downregulation of glycolytic flux in cancer cells, effectively suppressing their metabolic reprogramming capabilities. This metabolic disruption activates the AMPK/mTOR signaling pathway, creating an energy crisis that ultimately suppresses cancer cell proliferation [2]. Experimental evidence demonstrates that triclabendazole administration significantly inhibits tumor growth in mouse xenograft models, correlating with blockade of PKM2 nuclear translocation and decreased lactate production [2]. These findings position this compound as a promising candidate for drug repurposing in oncology, particularly for targeting the metabolic vulnerabilities of various cancer types.
Figure 2: Mechanism of action of this compound in cancer cells showing the HDAC6-PKM2 signaling pathway and metabolic effects
This compound remains the primary therapeutic agent for human fascioliasis, with concerning emergence of resistance patterns documented in endemic regions. Genomic studies of Fasciola hepatica have identified distinct selection signatures associated with triclabendazole resistance, with evidence suggesting independent evolution of resistance alleles across different geographical populations [3]. Research comparing TCBZ-sensitive and TCBZ-resistant flukes has identified genomic regions of high differentiation that encode genes involved in the EGFR-PI3K-mTOR-S6K pathway and microtubule function [3]. Transcript expression differences in microtubule-related genes between sensitive and resistant flukes have been observed both without drug treatment and in response to treatment, providing potential biomarkers for resistance monitoring.
The development of resistance presents significant challenges for parasitic disease management, particularly in regions like Cusco, Peru, where studies show only 55% of pediatric patients achieved parasitological cure after initial triclabendazole treatment, compared to historical efficacy rates of 95% with a single dose [3]. Molecular analysis has demonstrated that as few as 30 SNPs can differentiate between TCBZ-sensitive and TCBZ-resistant parasites with ≥75% accuracy, opening possibilities for genetic-based resistance surveillance programs [3]. These findings highlight the critical importance of developing next-generation anthelmintic agents and combination therapies to overcome established resistance mechanisms.
The industrial production of this compound necessitates careful attention to environmental impact and process safety. The preferred oxidation method using hydrogen peroxide offers significant environmental advantages over alternative oxidants such as m-chloroperoxybenzoic acid, which generates stoichiometric amounts of m-chlorobenzoic acid waste and presents higher raw material costs [4]. The vanadium pentoxide-catalyzed hydrogen peroxide oxidation represents a cleaner technology that minimizes secondary pollution while maintaining high process efficiency [4]. From a safety perspective, the reaction endpoint control through sodium sulfite addition effectively decomposes excess oxidizing agent, preventing potential accumulation and ensuring operational safety during scale-up [4].
Environmental monitoring of pharmaceutical wastewater represents another critical consideration, with analytical methods specifically developed for detecting triclabendazole and its metabolites in wastewater streams [5]. The Eosin-Y-based spectrophotometric and spectrofluorimetric methods have been successfully validated for application in pharmaceutical wastewater analysis, providing tools for environmental compliance monitoring [5]. Additionally, the multi-step synthesis approach that avoids sensitizing intermediates like 2,3-dichlorophenol improves workplace safety by reducing operator exposure risks [1].
The global triclabendazole market demonstrates steady growth patterns, with the overall market size projected to reach USD 451.6 million in 2025 and further expansion to USD 667.21 million by 2033, representing a compound annual growth rate (CAGR) of 5.00% [6]. Geographically, North America currently holds the dominant market share exceeding 40%, followed by Europe (30%) and Asia-Pacific (23%) [6]. The cattle segment represents the largest animal type category by revenue, while the goat segment is expected to register the highest growth rate during the forecast period, driven by expanding goat populations worldwide and increasing demand for goat meat and dairy products [7].
From a formulation perspective, tablet dosage forms currently generate the highest revenue share due to advantages in storage stability and administration convenience in large-scale livestock operations. However, oral suspensions are projected to experience the highest CAGR, attributed to their dosing flexibility for animals of varying sizes and the ease of administration through feed mixing [7]. The competitive landscape features several established manufacturers including Elanco, Zoetis, Virbac, and Bimeda, alongside specialized producers such as Shijiazhuang Shimu Animal Pharmaceutical and Siflon Drugs & Pharmaceuticals [7]. These market dynamics create favorable conditions for investment in this compound production capacity, particularly for manufacturers who can implement cost-effective synthetic routes while maintaining high quality standards.
This compound represents a pharmacologically significant molecule with established applications in parasitic disease management and emerging potential in oncology therapeutics. The industrial production methods detailed in these application notes provide scalable, economically viable pathways for manufacturing this active pharmaceutical ingredient with high purity and minimal environmental impact. The direct oxidation route offers advantages in process simplicity and clean operation, while the multi-step synthesis from 1,2,3-trichlorobenzene presents an economical alternative that avoids expensive and sensitizing raw materials. Robust analytical methods support quality control throughout manufacturing, with both spectrophotometric and spectrofluorimetric techniques validated according to ICH standards.
The evolving understanding of this compound's mechanism of action, particularly its effects on PKM2 nuclear localization and cancer cell metabolism, opens new avenues for therapeutic development. Simultaneously, the ongoing challenge of parasitic resistance necessitates continued innovation in anthelmintic therapies and resistance management strategies. Industrial producers should consider these diverse applications and market dynamics when planning production scale-up and process optimization initiatives, with particular attention to environmental monitoring, wastewater management, and compliance with evolving regulatory requirements across different geographical markets.
Triclabendazole (TCBZ) is a primary anthelmintic drug used against liver flukes (Fasciola hepatica and Fasciola gigantica). Its efficacy depends on metabolic activation primarily by hepatic enzymes. Understanding the metabolic pathways and inhibition profiles of TCBZ sulfoxidation is crucial for optimizing its use and combating drug resistance [1] [2].
These application notes detail the role of Flavin Monooxygenase (FMO) in TCBZ metabolism and provide standardized in vitro protocols to assess metabolic inhibition, which can help investigate the mechanisms of drug resistance and potential drug-drug interactions [3] [4].
Triclabendazole undergoes a two-step oxidative metabolism to form its active metabolites. The metabolic pathway and key enzymes involved are summarized below [1] [2]:
The following tables consolidate key quantitative data from published studies on TCBZ metabolism and inhibition to assist in experimental design and data interpretation.
Table 1: Enzymatic Pathways in TCBZ and TCBZ.SO Metabolism in Sheep [1]
| Substrate | Metabolite Formed | Primary Enzyme(s) | Contribution Ratio (FMO/P450) | Key Inhibitors (% Inhibition) |
|---|---|---|---|---|
| TCBZ | TCBZ Sulfoxide (TCBZ.SO) | FMO (Primary), CYP450 | 3.83 ± 1.63 | Methimazole (71-77%), Piperonyl Butoxide (24%) |
| TCBZ Sulfoxide (TCBZ.SO) | TCBZ Sulfone (TCBZ.SO2) | CYP2C9 (Primary), FMO | 1.31 ± 0.23 | Piperonyl Butoxide (55%), Methimazole (52%), Ketoconazole (66%) |
Table 2: Experimental Conditions for In Vitro FMO Inhibition Assays [3] [1]
| Parameter | Details for Liver Microsomal Assays |
|---|---|
| Biological System | Ovine liver microsomal fractions |
| Pre-incubation | 2 hours with inhibitor (e.g., 100 µM Methimazole) |
| Main Incubation | 22 hours in NCTC medium |
| Cofactor | NADPH (1 nM) |
| Drug Concentrations | TCBZ or TCBZ.SO at 15 µg/ml |
| Assessment Method | Transmission Electron Microscopy (TEM) for tegumental disruption |
This protocol assesses the inhibition of TCBZ sulfoxidation in ovine liver microsomes using methimazole as a selective FMO inhibitor [3] [1].
% Inhibition = [1 - (Peak Area TCBZ.SO with Inhibitor / Peak Area TCBZ.SO without Inhibitor)] × 100This protocol evaluates how FMO inhibition potentiates the anthelmintic effects of TCBZ and TCBZ.SO on Fasciola hepatica isolates, including TCBZ-resistant strains [3].
The protocols outlined herein provide a standardized framework for investigating the critical role of FMO in TCBZ activation. Applying these in vitro and ex vivo assays allows researchers to quantitatively assess metabolic inhibition, which is fundamental for understanding anthelmintic drug efficacy, investigating resistance mechanisms, and predicting potential pharmacokinetic interactions in clinical and veterinary settings.
The declining efficacy of TCBZ and its active metabolite, TCBZ.SO, is a multifactorial problem. The table below summarizes the key factors involved.
| Factor | Description & Impact on Treatment Failure |
|---|---|
| Parasite Resistance | Heritable, genetic traits in F. hepatica that reduce drug efficacy. Considered a primary cause of failure in endemic areas [1] [2]. |
| Drug Pharmacokinetics | Inadequate drug absorption or metabolism. TCBZ requires a fatty meal for optimal absorption; administration without one can lead to sub-therapeutic drug levels [3]. |
| Host Gut Microbiome | The patient's gut microbiome may influence drug metabolism and efficacy. Distinct microbial features are observed in individuals who do not respond to treatment [4]. |
| Parasite Sequestration | F. hepatica may release extracellular vesicles (EVs) that sequester TCBZ and its metabolites, effectively reducing the drug's availability to act on the parasite [5]. |
A core task is to determine if treatment failure is due to genuine parasite resistance. The following workflows and methods are critical for this investigation.
Recent genomic studies have identified that TCBZ resistance has independent genetic origins in different regions. The resistance loci found in Peruvian fluke populations are distinct from those identified in the UK, indicating parallel evolution [2].
The following diagram outlines the general workflow for identifying resistance through genetic analysis:
Key Genes and Pathways Implicated in Resistance:
This protocol allows you to directly assess the phenotype of field isolates.
1. Sample Collection:
2. Drug Exposure:
3. Viability Assessment:
Q: What should I do if I suspect TCBZ resistance in my field isolates?
Q: Are there any alternative or combination therapies being researched?
Q: My in vitro results are inconsistent. What could be the cause?
Recent genomic studies on field isolates of Fasciola hepatica have identified several candidate loci and pathways linked to TCBZ resistance (TCBZ-R). The key finding is that resistance appears to have independent genetic origins in different parts of the world, meaning markers identified in one population may not apply to another [1].
The table below summarizes key genomic loci and pathways associated with TCBZ-R from a study of Peruvian flukes.
| Genomic Region/Pathway | Proposed Role in Resistance | Key Findings & Research Implications |
|---|---|---|
| EGFR-PI3K-mTOR-S6K Pathway [1] | Signaling pathway influencing cell survival, growth, and metabolism. | Regions of high genetic differentiation (FST outliers) identified in TCBZ-R flukes. Suggests a role beyond classic tubulin binding. |
| Microtubule-Related Genes [1] | Cytoskeletal structure; putative target of TCBZ. | Transcript expression differences observed in microtubule-related genes between TCBZ-S and TCBZ-R flukes, both with and without drug exposure. |
| Polygenic Signature [1] | Multiple genes contribute to the resistant phenotype. | A small panel of 30 SNPs can differentiate TCBZ-S from TCBZ-R parasites with ≥75% accuracy. Highlights potential for genetic surveillance. |
| Independent Evolution [1] | Resistance arises from different mutations in different populations. | Resistance loci identified in Peru are distinct from a ~3.2 Mb locus associated with TCBZ-R in UK fluke populations. |
In addition to the specific pathways above, other mechanisms have been proposed, though with varying levels of supporting evidence:
A common method for determining TCBZ susceptibility in adult flukes is an in vitro motility assay following exposure to TCBZ sulfoxide (TCBZ.SO), the active metabolite [1] [3].
Experimental Protocol: In Vitro Motility Assay for TCBZ Susceptibility
This workflow for the motility assay can be visualized as follows:
Inconsistencies in TCBZ susceptibility assays are a known challenge and can be attributed to biological and methodological factors identified in large-scale field studies.
| Factor | Impact on Susceptibility Results | Troubleshooting Action |
|---|---|---|
| Geographic Origin [3] | Significant differences in resistance prevalence between regions (e.g., Cusco vs. Cajamarca in Peru). | Always use locally relevant, well-characterized control parasites in your assays. Be cautious comparing absolute results across geographic lines. |
| Seasonal Variation [3] | Susceptibility patterns vary significantly by the month of parasite collection. | Standardize the time of year for sample collection when possible, or account for season as a variable in your experimental design. |
| Parasite Morphometry [3] | Resistance has been correlated with physical characteristics like fluke length. | Record basic morphometric data (length, width) for all assayed parasites to check for correlations with your results. |
| Drug Formulation & Dosing [1] | Underdosing and poor drug quality control can contribute to the emergence and inconsistent detection of resistance. | Source pharmaceutical-grade TCBZ.SO for assays. Precisely validate drug concentrations and ensure solubility in culture media. |
| Defining Assay Conditions [1] | Without standardized "susceptible" and "resistant" conditions, classification is arbitrary. | Internally validate and titrate your assay conditions to define thresholds for TCBZ-S and TCBZ-R, as described in the protocol above. |
No, TCBZ is not recommended for treating infections with *Schistosoma mansoni*. While early in vitro studies showed promise, subsequent in vivo and clinical evidence does not support its use [4] [5].
The proposed method does not involve a traditional signaling pathway but rather a pharmacological interaction. The core concept is that the flavin monooxygenase (FMO) system in the liver fluke Fasciola hepatica may contribute to triclabendazole (TCBZ) resistance by metabolizing the drug.
Methimazole (MTZ) is a known inhibitor of the FMO system. By pre-incubating resistant flukes with methimazole, this metabolic detoxification pathway is suppressed. This is hypothesized to increase the intracellular concentration of the active drug (TCBZ.SO), thereby "re-sensitizing" the resistant parasite to treatment [1] [2].
The diagram below illustrates this proposed workflow and logic.
The following table summarizes the key parameters from established in vitro studies on this topic [1] [2].
| Parameter | Details |
|---|---|
| TCBZ-Resistant Isolate | Oberon isolate [1] [2] |
| TCBZ-Susceptible Isolate (Control) | Cullompton isolate [1] [2] |
| Methimazole Pre-incubation | 2 hours in methimazole (100 µM) [1] [2] |
| Primary Drug Incubation | 22 hours in NCTC medium containing: • MTZ + NADPH (1 nM) + TCBZ.SO (15 µg/ml) [1] [2] | | Assessment Method | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to evaluate tegumental disruption [1] [2] |
Here are some frequently encountered challenges and suggested solutions.
| Question / Issue | Possible Cause & Solution |
|---|
| No potentiation effect is observed in the resistant isolate. | • Insufficient FMO inhibition: Verify methimazole concentration and pre-incubation time. Ensure fresh NADPH is added as a co-factor. • Alternative resistance mechanism: TCBZ resistance may be polygenic. The isolate might possess a dominant resistance mechanism (e.g., a specific genetic locus [3]) that is not dependent on FMO. | | The susceptible isolate is damaged, but the resistant one shows no change. | • This is the expected baseline. Resistant isolates inherently have lower drug susceptibility. The key result to look for is increased damage in the resistant isolate ONLY when MTZ is added to TCBZ.SO [1] [2]. | | How can I quantitatively measure the potentiation effect? | • Motility Scoring: Use a standardized motility scale to determine parasite viability before and after treatment [4]. • Morphometric Analysis: Quantify the surface area of tegumental disruption from electron micrographs. |
Q1: What is the evidence that methimazole specifically overcomes resistance? A1: Studies show that co-incubation of a TCBZ-resistant isolate with MTZ and TCBZ.SO leads to more severe tegumental disruption (e.g., swelling of basal infolds, reduced secretory bodies) than TCBZ.SO alone. This potentiation effect was minimal in a TCBZ-susceptible isolate, indicating it specifically targets a resistance mechanism [1] [2].
Q2: Does this method work on all TCBZ-resistant field isolates? A2: Not necessarily. Resistance is complex and can involve multiple mechanisms. A large study of field isolates showed that susceptibility to TCBZ.SO varies significantly with geographic origin and other factors [4]. The methimazole potentiation effect likely depends on whether the FMO system is a key resistance mechanism in the specific isolate you are testing.
Q3: Has this approach been tested in vivo? A3: The search results provided are based on in vitro experiments. There is no data in the search results regarding the efficacy or safety of administering methimazole to live animals to overcome TCBZ resistance.
The core finding from the research is that TCBZ.SO exhibits a stage-dependent embryolethal effect, showing significant toxicity during the preimplantation stage but not during organogenesis [1] [2].
The table below summarizes the quantitative data on TCBZ.SO effects from the zebrafish embryo test (ZFET) and preimplantation rodent whole embryo culture (preWEC) [1]:
| Assay Model | Endpoint Measured | TCBZ.SO Effect (LOAEC) | Clinical Relevance (Cmax in Humans) |
|---|---|---|---|
| Zebrafish (ZFET) | Embryolethality | 10 µM [1] | ~38.6 µM [1] [2] |
| Mouse (preWEC) | Embryolethality | 10 µM [1] | ~38.6 µM [1] [2] |
| Rodent (postWEC) | Dysmorphogenesis (Teratogenicity) | No effects at concentrations up to 250x higher than those at which albendazole (positive control) showed effects [1] | TCBZ concentrations ~1.16 µM [1] |
Here are the detailed methodologies for the key assays used in these studies.
This protocol assesses compound effects on early mammalian embryos before implantation [1] [2].
The ZFET is a versatile model for rapid screening of developmental toxicity [1] [2].
The following diagram illustrates the overall experimental strategy for assessing the embryolethality of TCBZ.SO, integrating the various models and key findings.
Q1: What is the suspected cause of abdominal pain in patients taking triclabendazole? The abdominal pain is thought to be a result of biliary colic, which occurs as the parasitic flukes are dying and being expelled from the bile ducts [1].
Q2: As a researcher, should I be concerned about the embryotoxic potential of triclabendazole sulfoxide? Yes, this is a critical consideration for developmental toxicity studies. In vitro studies indicate that while triclabendazole itself has low teratogenic potential, its primary metabolite, This compound, exhibits high embryotoxic capacity during the preimplantation stage in rodent and zebrafish embryos [2]. The maximum concentration of this compound in human plasma after a standard 10 mg/kg dose can reach 38.6 μM, a level shown to be effective in these models [2].
Q3: Are there geographic variations in how parasites respond to triclabendazole? Yes, the susceptibility of Fasciola hepatica to this compound can vary significantly. Studies of field isolates have found that resistance is associated with geographic location, season, and the morphometry of the fluke itself [3]. Furthermore, genetic evidence suggests that resistance has evolved independently in different regions, such as Peru and the UK, meaning the underlying genetic markers may not be the same everywhere [4].
For researchers characterizing drug effects or resistance, here are key methodological considerations.
This protocol is adapted from studies that classified parasites as Triclabendazole-Sensitive (TCBZ-S) or Resistant (TCBZ-R) through in vitro exposure [4] [3].
For genomic studies, follow this workflow to identify loci associated with resistance.
The table below summarizes key quantitative findings from recent research to aid in experimental design and data interpretation.
| Parameter | Findings | Significance for Researchers |
|---|---|---|
| In Vitro Embryotoxicity (preimplantation) | TCBZ-SO LOAEC = 10 µM [2] | Suggests a threshold for toxicity studies in early embryonic development. |
| Human Plasma Concentration | TCBZ-SO Cmax ≈ 38.6 µM; TCBZ Cmax ≈ 1.16 µM [2] | Provides clinically relevant concentration targets for in vitro efficacy and toxicity assays. |
| Genetic Analysis | 30 SNPs can differentiate TCBZ-S/R with ≥75% accuracy [4] | Highlights the potential for developing a genetic diagnostic panel for resistance. |
| Population Genetics | Peruvian & UK TCBZ-R have distinct genetic signatures [4] | Indicates resistance has multiple origins; surveillance must be population-specific. |
The following diagrams illustrate the key signaling pathways involved in resistance and the experimental workflow for genetic analysis, based on the search results.
Proposed TCBZ Resistance Pathway. This diagram summarizes the EGFR-PI3K-mTOR-S6K signaling pathway, with genes identified as being under selection in resistant parasites. Altered microtubule function is a hypothesized final effector of resistance [4].
Genetic Analysis of TCBZ Resistance. This workflow outlines the process for identifying genetic markers of triclabendazole resistance, from parasite collection to pathway analysis [4] [3].
The overproduction of the sulfone metabolite is a recognized mechanism of TCBZ resistance in Fasciola hepatica. This process reduces the efficacy of the treatment by depleting the more active forms of the drug.
The relationship between these components in the resistance phenotype can be visualized as follows:
To investigate this resistance mechanism in the lab, you can use the following in vitro protocol to assess the susceptibility of fluke isolates.
This method uses parasite motility as a key indicator of viability after exposure to TCBZ metabolites [4].
Step 1: Parasite Collection and Preparation
Step 2: In Vitro Culture and Drug Exposure
Step 3: Viability Assessment
Step 4: Metabolic Analysis (HPLC)
The workflow for this experiment is outlined below:
When analyzing your results, consider the following quantitative findings and biological factors that influence susceptibility.
| Aspect | Key Finding | Experimental Context / Notes |
|---|---|---|
| Metabolic Rate | Resistant flukes show ~20% greater conversion of TCBZ.SO to TCBZ.SO2 [3] | In vitro exposure of adult flukes to TCBZ.SO; measured by HPLC. |
| Metabolite Accumulation in Flukes | TCBZ.SO2 is the main analyte accumulated within adult flukes in vivo, reaching peak concentrations of up to 13.9 μg/g [5] | Flukes recovered from sheep treated with TCBZ (10 mg/kg). |
| EV Sequestration | Flukes exposed to TCBZ & metabolites produce ≥5x greater EV concentrations; EVs contain TCBZ & TCBZ.SO [2] | In vitro culture with lethal/sub-lethal TCBZ doses (15-50 μg/ml). |
Exploring drug combinations is a promising strategy to overcome resistance and enhance the efficacy of TCBZ.
The following table addresses common issues and solutions related to sulfone contamination during the synthesis and handling of triclabendazole sulfoxide.
| Problem | Root Cause | Solution | Preventive Measures |
|---|---|---|---|
| High Sulfone Levels in Final Product | Over-oxidation of this compound during synthesis [1] [2] | Precisely control oxidation reaction conditions (time, temperature, oxidant concentration) [1] [2] | Use lower concentration (5-30%) hydrogen peroxide; strictly maintain low temp (5-25°C) and short reaction time (0.5-5 h) [1] [2] |
| Insufficient Purity (<99%) | Incomplete reaction or presence of process-related impurities | Implement robust purification (e.g., recrystallization) and in-process controls [1] [2] | Optimize reaction steps from the starting material to avoid sensitive/high-cost intermediates [1] [2] |
| Inconsistent Analytical Results | Inadequate chromatographic separation of sulfoxide and sulfone | Re-validate HPLC method to ensure baseline separation [3] [4] | Use a dedicated C18 column and a mobile phase of acetonitrile/ammonium acetate buffer [3] |
Accurate monitoring of this compound purity and sulfone contamination requires reliable analytical methods. Here are detailed protocols for two common techniques.
This method, adapted from published research, is effective for quantifying triclabendazole, its sulfoxide, and sulfone metabolites in various matrices [3].
For lower detection limits and confirmatory analysis, LC-MS/MS is the preferred technique [5].
This protocol is designed to maximize the yield of this compound while minimizing the formation of the sulfone impurity [1] [2].
For any analytical method used in a quality control setting, validation is essential. The following parameters should be assessed, in line with ICH guidelines [6].
The workflow below summarizes the key stages for managing sulfone contamination, from synthesis to final quality control.
The table below summarizes key clinical and experimental findings on the use of triclabendazole with nitazoxanide.
| Context | Reported Efficacy | Key Findings & Evidence Level |
|---|---|---|
| Human Fascioliasis (Case Series) [1] | Limited Efficacy | Case series of patients with triclabendazole-resistant fascioliasis. Most patients continued passing Fasciola eggs even after combination therapy, suggesting it may not overcome established resistance [1]. |
| Human Fascioliasis (Prospective Study) [2] | Partial Efficacy | Study evaluated NTZ after TCBZ failure. NTZ alone showed 36.6% efficacy; patients not cured by NTZ were successfully treated with additional TCBZ courses, not the combination [2]. |
| Murine Cystic Echinococcosis [3] | Enhanced Efficacy (Preclinical) | Preclinical mouse model of a different parasitic infection (Echinococcus granulosus). FLBZ+NTZ combination increased plasma exposure of FLBZ metabolites and showed better efficacy than FLBZ alone [3]. |
The following workflow outlines a standard in vivo protocol for assessing drug efficacy against fascioliasis, which can be adapted for combination therapy studies [4] [1].
Key Methodological Details:
ERR = [(Geometric mean pre-treatment egg count - Geometric mean post-treatment egg count) / Geometric mean pre-treatment egg count] * 100 [4].Understanding the distinct mechanisms of each drug is crucial for hypothesizing how a combination might work.
Troubleshooting Common Research Scenarios:
Here are answers to some common, specific questions researchers might have:
Q: How can I enhance tegumental disruption in a TCBZ-resistant F. hepatica isolate? A: Co-incubate the parasites with Methimazole (MTZ) and TCBZ.SO.
MTZ + NADPH + TCBZ.SO led to more severe ultrastructural damage than TCBZ.SO alone. Observed effects included severe swelling of the basal infolds, accumulation of mucopolysaccharide masses in the syncytium, and a reduction in secretory bodies. The synthesis of these bodies in the tegumental cells was also severely affected [1].Q: What is the primary route and timeline of TCBZ and TCBZ.SO uptake into F. hepatica? A: Research indicates an early tegumental route.
The table below summarizes key experimental findings from the literature to aid in experimental design and comparison.
| Isolate / Context | Treatment (Concentration) | Key Tegumental Effects (by TEM/SEM) | Potentiation Agent & Effect | Citation |
|---|---|---|---|---|
| TCBZ-Resistant (Oberon) | TCBZ.SO (15 µg/ml) | Limited disruption on its own | Methimazole (100 µM); severe potentiation: swelling of basal infolds, reduced secretory bodies | [1] |
| TCBZ-Susceptible (Cullompton) | TCBZ.SO (15 µg/ml) | Significant disruption | Methimazole (100 µM); limited potentiation observed | [1] |
| F. gigantica (Egypt) | TCBZ (50 & 100 µg/ml) | Swelling, mild furrowing, moderately damaged spines (by SEM) | Not tested | [3] |
| F. hepatica (Italian strain) | TCBZ (100 µM) | Distributed in tegument within 20 min; widespread after 12h (by MALDI-MSI) | Not tested | [2] |
Here is a detailed methodology for the key experiment demonstrating potentiation by methimazole, based on the research by [1].
Objective: To investigate the potentiation of TCBZ.SO-induced tegumental disruption using methimazole in TCBZ-resistant Fasciola hepatica.
Materials:
Procedure:
The following diagrams illustrate the proposed mechanism of action and experimental workflow based on the gathered research.
The table below summarizes the key experimental findings for a direct comparison.
| Feature | Triclabendazole Sulfoxide (TCBZSO) | Albendazole Sulfoxide (ABZSO) |
|---|---|---|
| Teratogenic Potential (Organogenesis) | No teratogenic potential observed in vitro [1] [2] | Considered the proximate teratogen in vivo; causes dysmorphogenic effects in vitro [3] |
| Embryolethal Potential (Preimplantation) | High; strong, dose-dependent embryolethality in rodent and zebrafish embryos [1] [2] | Conflicting data; one study showed no significant effect in mouse preimplantation embryos, while others report toxicity at higher concentrations [4] [3] |
| Relative Potency | Less potent teratogen than Albendazole; TCBZ was 10-250x less potent than ABZ in inducing dysmorphogenic effects [1] [2] | Less potent than the parent compound Albendazole (ABZ) in vitro, but its higher systemic concentration drives in vivo effects [3] [5] |
| Relevant Concentrations | Peak plasma concentration (~38.6 µM) after a 10 mg/kg human dose is within the embryotoxic range observed in vitro [1] [2] | Effective concentrations for teratogenic effects in vitro are around 10-13 µM [3] |
| Postulated Primary Mechanism | Embryolethality during preimplantation development [2] | Inhibition of microtubule polymerization, disrupting cell division and leading to mitotic arrest [6] [5] |
Understanding the methodologies behind the data is crucial for interpretation.
The following diagram illustrates the metabolic pathways and the stage-specific embryotoxicity of these sulfoxide metabolites.
The diagram highlights that while both sulfoxide metabolites pose a risk during the preimplantation stage, their effects diverge significantly during organogenesis.
The following table summarizes key experimental findings from TEM assessments, comparing the effects on TCBZ-susceptible and TCBZ-resistant isolates of Fasciola hepatica.
| Fluke Isolate / Condition | Drug Treatment (In vitro) | Key Tegumental Disruption Observed via TEM | Experimental Context |
|---|---|---|---|
| Cullompton (TCBZ-susceptible) | TCBZ or TCBZ.SO (15 μg/ml) | Greater disruption than resistant isolate [1]. | 22h incubation in NCTC medium [1]. |
| Oberon (TCBZ-resistant) | TCBZ or TCBZ.SO (15 μg/ml) | Limited disruption compared to susceptible isolate [1]. | 22h incubation in NCTC medium [1]. |
| Oberon (TCBZ-resistant) | MTZ + NADPH + TCBZ.SO (15 μg/ml) | Severe swelling of basal infolds; mucopolysaccharide masses in syncytium; reduced secretory bodies; synthesis in tegumental cells severely affected [1]. | 2h pre-incubation with Methimazole (MTZ, 100 μM) followed by 22h drug incubation [1]. |
| Field Isolates (Peru) | TCBZ.SO (Various concentrations & times) | Associated with geographic region, season, and fluke length (longer flukes showed higher resistance) [2]. | In vitro exposure of 3348 field parasites; motility score used for viability [2]. |
| Adult *F. hepatica* | TCBZ.SO (50 μg/ml) | Tegument appeared extremely abnormal; accumulation of secretory bodies; complete sloughing after longer incubation; tegumental cells synthetically inactive [3]. | In vitro incubation of whole flukes and tissue-slice material [3]. |
For researchers aiming to replicate or adapt these studies, here are the detailed methodologies from the key publications.
Protocol 1: Assessing Potentiation by Metabolic Inhibition [1]
Protocol 2: In vitro Susceptibility of Field Isolates [2]
The experimental data suggests that tegumental disruption is not the sole story. The following diagrams, created using Graphviz, illustrate the proposed mechanisms of TCBZ.SO action and how resistance may arise.
The core mechanism of TCBZ.SO is believed to involve the disruption of microtubules within the fluke's tegument, leading to catastrophic structural failure.
Resistant isolates appear to employ multiple strategies to mitigate the drug's effect, including enhanced metabolism and active drug sequestration.
The table below summarizes key quantitative findings from the primary research study investigating TCBZ.SO:
| Test Compound | Test System | Key Finding | Effective Concentrations | Comparison with Clinical Exposure |
|---|---|---|---|---|
| Triclabendazole sulfoxide (TCBZ.SO) | Preimplantation Rodent Embryo Culture (preWEC) | Strong, dose-dependent embryolethality | Lowest Observed Adverse Effect Level (LOAEL) = 10 µM [1] | Human plasma Cmax after 10 mg/kg dose: ~38.6 µM [1] |
| Zebrafish Embryo Test (ZFET) | Strong, dose-dependent embryolethality | LOAEL = 10 µM [1] | ||
| Triclabendazole (TCBZ) | Preimplantation Rodent Embryo Culture (preWEC) | Dose-dependent embryolethality | LOAEL = 10 µM [1] | Human plasma Cmax after 10 mg/kg dose: ~1.16 µM [1] |
| Postimplantation Rodent Embryo Culture (postWEC) | No teratogenic effects | ~10-250 times less potent than Albendazole [1] | ||
| Albendazole sulfoxide (ABZ.SO) | Used as a positive control | Known teratogenic potential | Data used for assay validation [1] |
The core methodology used in the cited study on TCBZ.SO is based on established ZFET principles. The following workflow outlines the key stages of a standardized Zebrafish Embryo Developmental Toxicity Assay (ZEDTA), which builds upon the methods used in the primary research [1] [2].
Key Protocol Details:
The ZFET is a powerful tool, but its results must be interpreted with an understanding of its context.